molecular formula C10H10BrNO2 B14917573 5-Bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene

5-Bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene

Cat. No.: B14917573
M. Wt: 256.10 g/mol
InChI Key: XUGAYBAOIWQPJS-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene is a synthetic organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene typically involves multi-step organic reactions. One common synthetic route includes the bromination of 6-methyl-4-nitro-2,3-dihydro-1H-indene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of 5-bromo-6-methyl-4-amino-2,3-dihydro-1H-indene.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the bromine atom can participate in halogen bonding interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-methyl-4-nitroindole
  • 5-Bromo-6-methyl-4-nitrobenzene
  • 6-Methyl-4-nitro-2,3-dihydro-1H-indene

Uniqueness

5-Bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene is unique due to the combination of bromine, methyl, and nitro groups on the indene ring system. This specific arrangement imparts distinct chemical reactivity and potential applications compared to other similar compounds. The presence of the dihydroindene structure also adds to its uniqueness, providing a different set of chemical and physical properties.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

5-bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10BrNO2/c1-6-5-7-3-2-4-8(7)10(9(6)11)12(13)14/h5H,2-4H2,1H3

InChI Key

XUGAYBAOIWQPJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)C(=C1Br)[N+](=O)[O-]

Origin of Product

United States

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